8-ethyl-4,4,6-trimethyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione
Description
Chemical Identity: 8-Ethyl-4,4,6-trimethyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione (CAS: 727664-65-5) is a tricyclic heterocyclic compound featuring a fused pyrroloquinoline scaffold with ketone groups at positions 1 and 2. Its molecular formula is C₁₇H₂₁NO₂ (MW: 273.33) .
Synthesis: The compound is synthesized via condensation of 1,2,3,4-tetrahydroquinoline derivatives with oxalyl chloride, followed by Friedel-Crafts cyclization. Modifications at the 8-position (e.g., ethyl, halogen, or alkoxy groups) are achieved through halogenation or alkylation reactions .
Key Applications: This compound serves as a precursor for hybrid anticoagulant agents targeting coagulation factors Xa and XIa. Its structural rigidity and electron-deficient quinoline core enhance binding affinity to serine proteases in the coagulation cascade .
Properties
IUPAC Name |
6-ethyl-9,11,11-trimethyl-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-triene-2,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO2/c1-5-10-6-11-9(2)8-16(3,4)17-13(11)12(7-10)14(18)15(17)19/h6-7,9H,5,8H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSDFNKPPSKGMIP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C3C(=C1)C(=O)C(=O)N3C(CC2C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801143277 | |
| Record name | 8-Ethyl-5,6-dihydro-4,4,6-trimethyl-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801143277 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
727664-65-5 | |
| Record name | 8-Ethyl-5,6-dihydro-4,4,6-trimethyl-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=727664-65-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 8-Ethyl-5,6-dihydro-4,4,6-trimethyl-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801143277 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-ethyl-4,4,6-trimethyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione typically involves multiple steps, starting with simpler precursors. One common method is the reaction of 1,2,3,4-tetrahydroquinoline with oxalyl chloride followed by a Friedel–Crafts ring closure using aluminium trichloride . This process forms the core structure of the compound.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would be scaled up, ensuring that reaction conditions such as temperature, pressure, and solvent choice are optimized for maximum yield and purity. Continuous flow chemistry and automated synthesis platforms might be employed to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include chromium(VI) oxide and potassium permanganate .
Reduction: : Reducing agents like sodium borohydride and lithium aluminium hydride are often used.
Substitution: : Nucleophilic substitution reactions can be facilitated by using strong nucleophiles such as ammonia or alkyl halides .
Major Products Formed
Oxidation: : Formation of quinone derivatives .
Reduction: : Production of hydroquinoline derivatives .
Substitution: : Generation of alkylated or acylated derivatives .
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its electrophilic properties make it a valuable intermediate in organic synthesis.
Biology
In biological research, 8-ethyl-4,4,6-trimethyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione has been studied for its potential biological activities, including anticoagulant and antimicrobial properties.
Medicine
The compound has shown promise in medicinal chemistry, particularly in the development of new drugs. Its ability to interact with various biological targets makes it a candidate for drug discovery and development.
Industry
In the industrial sector, this compound can be used in the production of dyes, pigments, and other chemical products. Its versatility and reactivity make it a valuable component in various manufacturing processes.
Mechanism of Action
The mechanism by which 8-ethyl-4,4,6-trimethyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione exerts its effects involves interactions with specific molecular targets. For example, in its role as an anticoagulant, it may inhibit enzymes involved in blood clotting pathways, such as thrombin or factor Xa . The exact molecular pathways and targets can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
Key Trends :
Substituent Effects :
- Halogens (e.g., I, Cl) : Improve binding to FXa via halogen bonding (e.g., 8-iodo derivative: FXa IC₅₀ = 0.3 µM) .
- Alkoxy Groups (e.g., ethoxy) : Increase solubility but reduce potency compared to ethyl or halogen substituents .
- Aryl Groups (e.g., 6-phenyl) : Enhance hydrophobic interactions but may increase off-target thrombin binding .
Dual vs. Selective Inhibition: Dual Inhibitors: Compounds with hydrazine linkers to thiazole/rhodanine fragments (e.g., methyl 2-(2-(2-(4,4,6-trimethyl-2-oxo-5,6-dihydro-4H-pyrrolo[...]quinolin-1-ylidene)hydrazinyl)-4-oxothiazol-5-ylidene)acetates) exhibit balanced FXa/FXIa inhibition (IC₅₀ < 1 µM) . Selective Inhibitors: 8-Iodo derivatives show >10-fold selectivity for FXa over FXIa, attributed to steric hindrance from the iodine atom .
Thrombin Selectivity :
All analogues exhibit low thrombin inhibition (IC₅₀ > 10 µM), reducing bleeding risks compared to warfarin .
Detailed Research Findings
In Silico and Experimental Data :
- Docking Studies : Molecular docking (SOL program) using PDB structures 3CEN (FXa) and 4CRC (FXIa) confirmed that 8-ethyl and 8-iodo derivatives occupy the S1/S4 pockets of FXa, forming hydrogen bonds with Tyr228 and Gly219 .
- In Vitro Testing : Ten hybrid derivatives showed dual FXa/FXIa inhibition, with the most potent (compound 3d) achieving IC₅₀ = 0.2 µM (FXa) and 0.4 µM (FXIa) .
Physicochemical Properties :
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 8-ethyl-4,4,6-trimethyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione, and how do reaction conditions influence product selectivity?
- Methodological Answer : The compound can be synthesized via Stolle-type acylation-cyclization reactions. A key step involves the gradual addition of 1,2,3,4-tetrahydroquinoline to oxalyl chloride in toluene under reflux (1–1.5 hours), yielding a 3:1 mixture of the target compound and a byproduct (1,1'-(1,2-dioxoethane-1,2-diyl)bis-1,2,3,4-tetrahydroquinoline). Selective oxidation using meta-chloroperbenzoic acid or sodium peroxodisulfate in sulfuric acid optimizes isomer formation .
Q. How can spectroscopic techniques (NMR, X-ray crystallography) resolve ambiguities in the structural characterization of pyrroloquinoline-dione derivatives?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is critical for unambiguous structural confirmation. For example, SCXRD data (R factor = 0.036, wR factor = 0.108) confirmed the bicyclic framework and substituent positions in related pyrroloquinoline derivatives . NMR analysis (e.g., and ) should prioritize resolving methyl and ethyl group signals in crowded spectral regions .
Q. What are the challenges in achieving regioselective functionalization of the pyrroloquinoline core?
- Methodological Answer : Regioselectivity is influenced by steric hindrance from substituents (e.g., 4,4,6-trimethyl groups) and electronic effects. Computational modeling (DFT) can predict reactive sites, while experimental optimization (e.g., varying oxidants like NaSO) can steer reaction pathways toward desired isomers .
Advanced Research Questions
Q. How can computational chemistry (e.g., quantum mechanical calculations) guide the design of novel derivatives with enhanced stability or reactivity?
- Methodological Answer : Quantum chemical reaction path searches (e.g., using density functional theory) enable in silico screening of reaction intermediates and transition states. For example, ICReDD integrates computational and experimental data to predict optimal reaction conditions, reducing trial-and-error experimentation . Coupling these methods with machine learning further accelerates parameter optimization .
Q. What strategies mitigate byproduct formation during large-scale synthesis of pyrroloquinoline-diones?
- Methodological Answer : Byproduct separation (e.g., 1,1'-(1,2-dioxoethane-1,2-diyl)bis-tetrahydroquinoline) requires alkaline treatment (20% NaOH) followed by acidification to isolate the target compound. Membrane separation technologies (e.g., nanofiltration) or advanced crystallization techniques can improve purity in scaled-up processes .
Q. How do substituents (e.g., ethyl vs. methyl groups) influence the compound’s electronic properties and intermolecular interactions?
- Methodological Answer : Substituent effects are quantified via Hammett constants, electrostatic potential maps, and Hirshfeld surface analysis. For example, ethyl groups increase steric bulk, altering crystal packing (observed in SCXRD data), while methyl groups enhance electron density at the quinoline ring, affecting redox behavior .
Q. What experimental and computational approaches resolve contradictions in reported reaction yields or product distributions?
- Methodological Answer : Discrepancies often arise from variations in reaction conditions (e.g., solvent polarity, temperature gradients). Systematic Design of Experiments (DoE) combined with reaction simulation software (e.g., COMSOL Multiphysics) identifies critical parameters. For instance, AI-driven process control can adjust reagent addition rates in real time to minimize side reactions .
Q. How can heterogeneous catalysis improve the sustainability of pyrroloquinoline-dione synthesis?
- Methodological Answer : Immobilized catalysts (e.g., metal-organic frameworks or zeolites) reduce waste and enable catalyst reuse. For example, Pd-based catalysts on mesoporous silica enhance cyclization efficiency while minimizing heavy metal contamination. Life-cycle assessment (LCA) tools should evaluate environmental trade-offs .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
